![molecular formula C22H24N2O2 B2590590 [1-(tert-butyl)-1H-pyrazol-4-yl]{2-[(3-methylbenzyl)oxy]phenyl}methanone CAS No. 955975-74-3](/img/structure/B2590590.png)
[1-(tert-butyl)-1H-pyrazol-4-yl]{2-[(3-methylbenzyl)oxy]phenyl}methanone
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Overview
Description
Scientific Research Applications
Potential Precursor for Biologically Active Natural Products
This compound has been identified as a potential precursor for the synthesis of biologically active natural products . Its structure allows for the creation of complex molecules that can mimic or interfere with natural biological processes, which is crucial in the development of new pharmaceuticals.
Scaffold for Synthesis of Anti-inflammatory and Analgesic Agents
Due to the pyrazole moiety, this compound serves as a scaffold for the synthesis of agents with potential anti-inflammatory and analgesic properties . Pyrazole derivatives are known to possess such activities, making them valuable in the design of new drugs.
Intermediate for Anticancer Compounds
The tert-butyl group in the compound’s structure may facilitate the synthesis of intermediates used in the development of anticancer drugs . The ability to create diverse derivatives makes it a versatile tool in medicinal chemistry.
Antibacterial and Antifungal Applications
Compounds with similar structures have shown moderate activity against various microorganisms, suggesting that this compound could be modified to enhance its antibacterial and antifungal properties .
Ligand for Copper-Catalyzed Reactions
This compound, or its derivatives, could act as ligands in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . These reactions are pivotal in the field of click chemistry, which has wide-ranging applications in drug discovery and material science.
Synthesis of Indole Derivatives
The compound’s tert-butyl and pyrazole groups make it a suitable candidate for the synthesis of indole derivatives . Indoles are important in pharmaceuticals and agrochemicals due to their broad spectrum of biological activity.
Mechanism of Action
While the exact mechanism of action for this compound is not specified, similar compounds have been studied for their anti-inflammatory effects . For example, some compounds were found to inhibit NO and PGE 2 production and cytokines production (TNF-α, IL-6, IL-1β) in LPS-induced RAW264.7 macrophage at 10 μM concentration .
properties
IUPAC Name |
(1-tert-butylpyrazol-4-yl)-[2-[(3-methylphenyl)methoxy]phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-16-8-7-9-17(12-16)15-26-20-11-6-5-10-19(20)21(25)18-13-23-24(14-18)22(2,3)4/h5-14H,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQRGFBWCDUXMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC=C2C(=O)C3=CN(N=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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